molecular formula C15H11N3S B7727570 5,6-diphenyl-1,2,4-triazine-3-thiol

5,6-diphenyl-1,2,4-triazine-3-thiol

Cat. No.: B7727570
M. Wt: 265.3 g/mol
InChI Key: PESHFZNRQCTMDJ-UHFFFAOYSA-N
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Description

5,6-Diphenyl-1,2,4-triazine-3-thiol is a heterocyclic compound that belongs to the class of triazines It is characterized by the presence of a thiol group (-SH) attached to the triazine ring, which is substituted with two phenyl groups at positions 5 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diphenyl-1,2,4-triazine-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic 1,2-diketones with thiosemicarbazide. The reaction is usually carried out in a solvent such as ethanol, with the addition of a base like potassium hydroxide to facilitate the cyclization process . The reaction mixture is then heated under reflux conditions to yield the desired triazine-thiol compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-Diphenyl-1,2,4-triazine-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The hydrogen atom of the thiol group can be substituted with alkyl or aryl groups to form thioethers.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride are typically used.

    Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific reaction pathway.

Major Products Formed

    Disulfides: Formed from the oxidation of the thiol group.

    Thioethers: Resulting from substitution reactions.

    Complex Heterocycles: Formed through cyclization reactions.

Scientific Research Applications

5,6-Diphenyl-1,2,4-triazine-3-thiol has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-diphenyl-1,2,4-triazine-3-thiol in biological systems involves its interaction with specific molecular targets. For instance, in cancer cells, it induces apoptosis by affecting mitochondrial membrane potential and activating apoptosis-related proteins . The compound’s thiol group plays a crucial role in its reactivity, allowing it to interact with various biomolecules and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Diphenyl-1,2,4-triazine-3-thiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to other triazine derivatives. This reactivity is leveraged in various applications, from medicinal chemistry to materials science, making it a versatile compound in scientific research.

Properties

IUPAC Name

5,6-diphenyl-1,2,4-triazine-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3S/c19-15-16-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESHFZNRQCTMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)S)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)S)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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